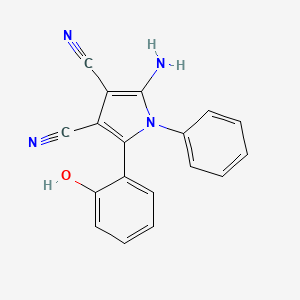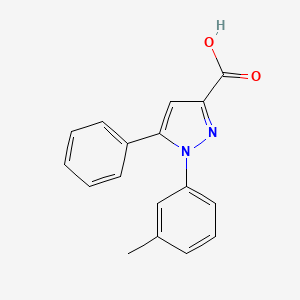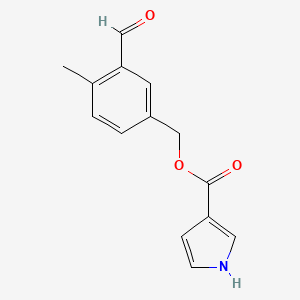
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is a heterocyclic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate typically involves the condensation of 3-formyl-4-methylbenzyl alcohol with 1H-pyrrole-3-carboxylic acid under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: 3-Carboxy-4-methylbenzyl 1H-pyrrole-3-carboxylate
Reduction: 3-Hydroxymethyl-4-methylbenzyl 1H-pyrrole-3-carboxylate
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the pyrrole ring can interact with various biological receptors, modulating their function and leading to diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 1H-pyrrole-3,4-dicarboxylate
- Ethyl 4-methylnicotinate hydrochloride
- 5-(Ethoxycarbonyl)nicotinic acid
- Ethyl 3-methylisonicotinate
- Ethyl 3-(hydroxymethyl)isonicotinate
- Methyl 1H-pyrrole-3-carboxylate
Uniqueness
3-Formyl-4-methylbenzyl 1H-pyrrole-3-carboxylate is unique due to the presence of both a formyl group and a pyrrole ring, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(3-formyl-4-methylphenyl)methyl 1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-2-3-11(6-13(10)8-16)9-18-14(17)12-4-5-15-7-12/h2-8,15H,9H2,1H3 |
Clave InChI |
PBTMKZNOGPBWOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)COC(=O)C2=CNC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


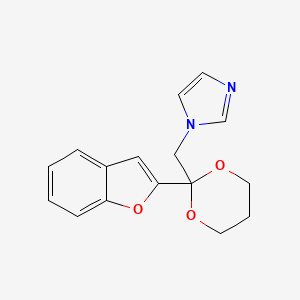
![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
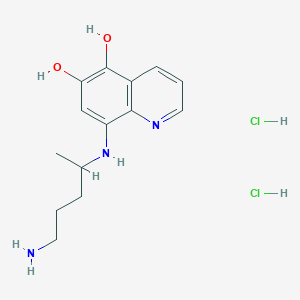
![1-(7-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12873523.png)
![1H-Cyclopenta[b]benzofuran](/img/structure/B12873535.png)


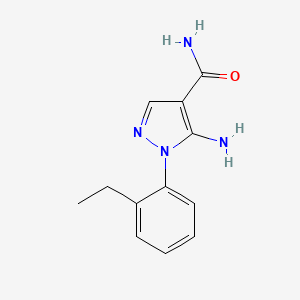

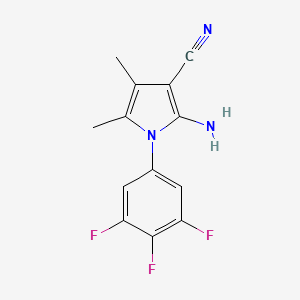
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
